![molecular formula C17H22N2O2 B2930883 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320859-04-7](/img/structure/B2930883.png)
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated intermediate.
Functionalization of the bicyclic core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling and functionalization steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure can be utilized in the development of new materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylidene-6-(propan-2-yl)cyclohex-1-ene
- 3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
Uniqueness
3-Methylidene-8-[6-(propan-2-yloxy)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a pyridine moiety and various functional groups. This combination provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)21-16-7-4-13(10-18-16)17(20)19-14-5-6-15(19)9-12(3)8-14/h4,7,10-11,14-15H,3,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFVFTOFPBNMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
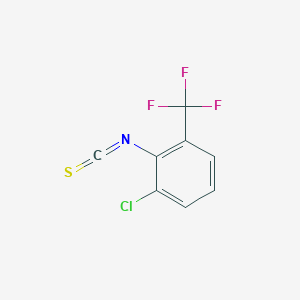
![3-amino-N-(4-bromo-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)


![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)
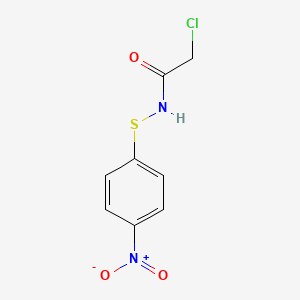
![1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)

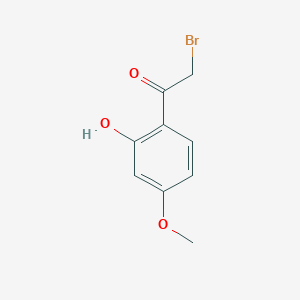
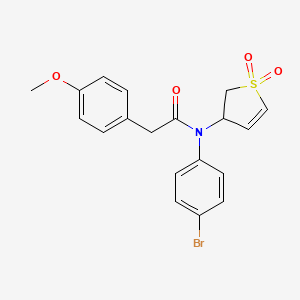
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

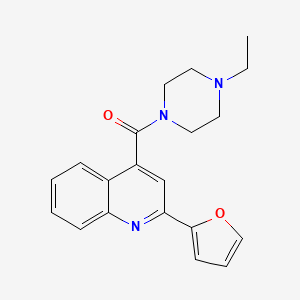
![5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B2930823.png)
